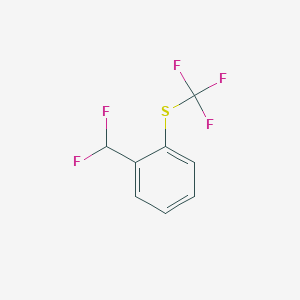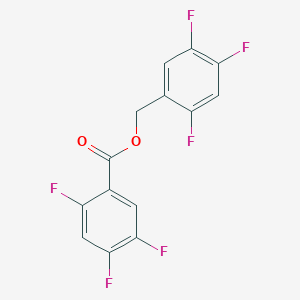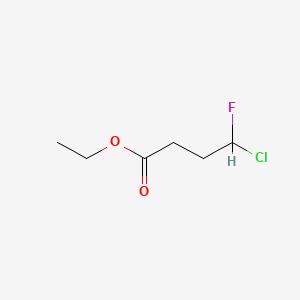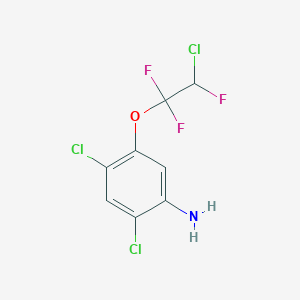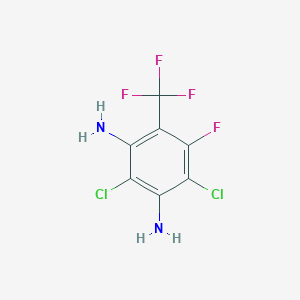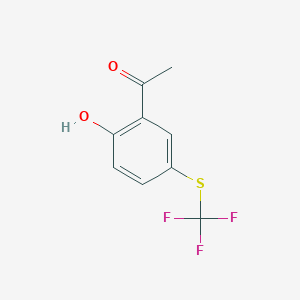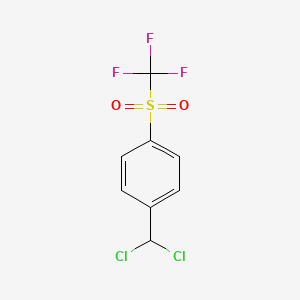
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene
Übersicht
Beschreibung
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene (DCMTB) is a small molecule that has been used in scientific research for a variety of purposes. It has been studied for its ability to act as a catalyst for organic synthesis and as a reagent for various biochemical and physiological processes. DCMTB has become increasingly popular due to its versatility, low cost, and ease of use.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of a variety of substituted pyridines. It has also been used as a reagent for the synthesis of a variety of compounds, including aryl ethers, amines, and aryl sulfonamides. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antineoplastic agents.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene is not fully understood. It is believed that this compound acts as a catalyst by forming a complex with the substrate molecule and stabilizing the transition state of the reaction. This allows the reaction to proceed more quickly and efficiently. Additionally, this compound is believed to act as an electron-withdrawing group, which helps to increase the reactivity of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds. Additionally, this compound may act as an antioxidant, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also non-toxic and non-volatile. Additionally, it is highly soluble in a variety of solvents, making it easy to use in a variety of reactions. However, this compound also has some limitations. It is not very stable in the presence of light or air, and it is also not very soluble in water.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene. One potential direction is the synthesis of new compounds using this compound as a catalyst. Additionally, this compound could be used to synthesize a variety of biologically active compounds, such as drugs and other pharmaceuticals. Additionally, this compound could be used to study the mechanism of action of various enzymes, such as cytochrome P450 enzymes, and to develop new inhibitors of these enzymes. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, such as drugs and other pharmaceuticals.
Synthesemethoden
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene can be synthesized in several ways. One of the most common methods is the reaction of 4-chloromethylbenzene with trifluoromethanesulfonyl chloride in the presence of a catalyst, such as sodium iodide. This reaction produces a compound known as this compound. Other methods of synthesis include the reaction of 4-chloromethylbenzene with trifluoromethanesulfonic anhydride, the reaction of 4-chloromethylbenzene with trifluoromethylsulfonyl chloride, and the reaction of 4-chloromethylbenzene with trifluoromethanesulfonyl fluoride.
Eigenschaften
IUPAC Name |
1-(dichloromethyl)-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2S/c9-7(10)5-1-3-6(4-2-5)16(14,15)8(11,12)13/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGXUUVHQUHFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205384 | |
| Record name | 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1583-60-4 | |
| Record name | 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







